Product packaging for 4-Cbz-aminopiperidine(Cat. No.:)

4-Cbz-aminopiperidine

Cat. No.: B7949106
M. Wt: 234.29 g/mol
InChI Key: HYDGIVOHVKDSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cbz-Aminopiperidine (CAS 120278-07-1) is a vital protected piperidine intermediate with the molecular formula C13H18N2O2 and a molecular weight of 234.30 g/mol . This compound, which appears as a white to off-white solid , features a carbobenzyloxy (Cbz) protecting group that specifically shields the amine functionality on the piperidine ring. This protection is crucial in multi-step organic synthesis, particularly in the pharmaceutical and agrochemical fields, where it serves as a key building block for the development of more complex molecules . The Cbz group is a cornerstone in synthetic chemistry as it is stable under a variety of reaction conditions but can be selectively removed via catalytic hydrogenation, cleanly revealing the free amine for further functionalization . Its physical properties, including a typical melting point in the range of 100-105 °C and solubility in common organic solvents like dichloromethane while being insoluble in water, make it a practical and versatile reagent for laboratory use . As an important raw material and intermediate, it is extensively utilized in the research and development of novel active compounds . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should store it in a cool, dry place in a tightly closed container, with adequate ventilation and away from oxidizing agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B7949106 4-Cbz-aminopiperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 1-aminopiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-15-8-6-12(7-9-15)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDGIVOHVKDSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stoichiometric Control:the Molar Ratio of the Reactants is a Key Factor in Determining the Product Distribution.

Research Findings: To favor the formation of the mono-Cbz product, it is crucial to use a controlled amount of benzyl (B1604629) chloroformate, typically a slight excess to ensure the complete consumption of the starting 4-aminopiperidine (B84694). A large excess of the acylating agent will significantly increase the formation of the di-Cbz byproduct.

Optimization of Reaction Conditions:the Choice of Solvent, Base, and Temperature Can Have a Profound Impact on the Reaction Outcome.

Research Findings: The use of a biphasic system, such as dichloromethane and water, under Schotten-Baumann conditions is a widely adopted method wikipedia.orgorganic-chemistry.org. The base, often sodium carbonate or sodium hydroxide, in the aqueous phase neutralizes the generated HCl, preventing the protonation of the amine and driving the reaction to completion. Conducting the reaction at low temperatures (0-5 °C) helps to control the exothermic nature of the reaction and reduce the rate of side reactions.

Anhydrous Conditions:given the Sensitivity of Benzyl Chloroformate to Hydrolysis, Carrying out the Reaction Under Anhydrous Conditions is Beneficial.

Research Findings: The use of dry solvents and inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of benzyl (B1604629) alcohol as a byproduct.

Purification Techniques:effective Purification Methods Are Essential to Isolate the Desired 4 Cbz Aminopiperidine from Any Byproducts Formed.

Research Findings:

Extraction: A standard workup procedure involves the separation of the organic and aqueous phases, followed by washing the organic layer to remove water-soluble impurities and unreacted base.

Chromatography: Flash column chromatography is a highly effective technique for separating the mono-Cbz product from the more nonpolar di-Cbz byproduct and other impurities.

Crystallization: Recrystallization of the crude product can be an efficient final step to obtain highly pure 4-Cbz-aminopiperidine.

Table 2: Control Strategies to Minimize Byproduct Formation

Control StrategyParameter to ControlRationaleExpected Outcome
Stoichiometry Molar ratio of benzyl (B1604629) chloroformate to 4-aminopiperidine (B84694)To favor mono-acylation and prevent di-acylation.Increased yield of this compound and reduced formation of the di-Cbz byproduct.
Reaction Conditions Temperature, choice of base and solventTo control reaction rate and selectivity.Minimized side reactions and improved product purity.
Anhydrous Conditions Exclusion of water from the reaction mixtureTo prevent hydrolysis of benzyl chloroformate.Reduced formation of benzyl alcohol.
Purification Extraction, chromatography, crystallizationTo separate the desired product from byproducts and impurities.High purity of the final this compound product.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it offers a comprehensive picture of the molecular framework and the electronic environment of individual atoms within 4-Cbz-aminopiperidine.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene protons, the protons of the piperidine (B6355638) ring, and the amine protons.

The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region, around 7.30-7.40 ppm. The benzylic methylene (CH₂) protons of the Cbz group are chemically equivalent and appear as a sharp singlet at approximately 5.10 ppm due to the absence of adjacent protons. The piperidine ring protons present a more complex pattern of multiplets in the upfield region (1.20-3.60 ppm) due to spin-spin coupling. The proton at the C4 position, attached to the carbamate-bearing carbon, is expected to resonate around 3.50 ppm. The protons on carbons adjacent to the piperidine nitrogen (C2 and C6) are also shifted downfield compared to the C3 and C5 protons. The N-H proton of the carbamate (B1207046) group typically gives a signal that can vary in position depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.30 - 7.40Multiplet
Benzylic (CH₂)~5.10Singlet
Piperidine H-4~3.50Multiplet
Piperidine H-2, H-6 (axial & equatorial)2.80 - 3.20Multiplet
Piperidine H-3, H-5 (axial & equatorial)1.20 - 2.00Multiplet
Carbamate N-HVariableBroad Singlet
Piperidine N-HVariableBroad Singlet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield, typically around 155 ppm huji.ac.il. The aromatic carbons of the benzyl group resonate in the 127-137 ppm range. The benzylic carbon (CH₂) is found at approximately 67 ppm. The carbons of the piperidine ring appear in the aliphatic region of the spectrum, with the C4 carbon directly attached to the nitrogen of the carbamate group being the most downfield of the ring carbons (around 45-50 ppm), followed by the C2 and C6 carbons adjacent to the ring nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~155
Aromatic (ipso-C)~137
Aromatic (C₆H₅)127 - 129
Benzylic (CH₂)~67
Piperidine C-445 - 50
Piperidine C-2, C-642 - 46
Piperidine C-3, C-530 - 35

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for directly probing the electronic environment of nitrogen atoms. sintef.no Although less sensitive than ¹H or ¹³C NMR, it can provide unambiguous information about the two distinct nitrogen atoms in this compound: the secondary amine nitrogen within the piperidine ring and the nitrogen atom of the carbamate group. The chemical shift of nitrogen is highly sensitive to its molecular structure and hybridization. researchgate.net The piperidine nitrogen, being a secondary aliphatic amine, is expected to have a chemical shift in the range of 30-90 ppm. science-and-fun.de The carbamate nitrogen is typically found in the range of 60-130 ppm relative to liquid ammonia. science-and-fun.de This difference in chemical shifts allows for the clear distinction between the two nitrogen centers in the molecule.

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like piperidine derivatives. optica.orgoptica.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the definitive assignment of which protons are bonded to which carbons in the piperidine ring and the Cbz group.

A correlation between the benzylic CH₂ protons and the carbamate carbonyl carbon, confirming the structure of the Cbz protecting group.

Correlations from the H4 proton of the piperidine ring to the C3/C5 and C2/C6 carbons, helping to sequence the ring system.

Correlations from the aromatic protons to the benzylic carbon.

NMR spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of molecules in solution. rsc.org The piperidine ring in this compound adopts a chair conformation to minimize steric and torsional strain. The bulky 4-Cbz-amino substituent is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

This conformational preference can be confirmed by analyzing the coupling constants (J-values) between protons on the piperidine ring in the ¹H NMR spectrum. A large coupling constant (typically 10-13 Hz) between the H4 proton and the axial protons on C3 and C5 would indicate a trans-diaxial relationship, which is consistent with the equatorial orientation of the substituent. Temperature-dependent NMR studies can also be employed to investigate the kinetics of chair-chair interconversion and rotation around the amide bond of the carbamate group. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key absorptions include:

N-H Stretching: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of both the secondary amine in the piperidine ring and the N-H of the carbamate group. pressbooks.pub

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds of the piperidine and benzylic groups, and bands between 3000-3100 cm⁻¹ for aromatic C-H bonds. libretexts.org

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the carbamate, typically appearing around 1680-1700 cm⁻¹. uc.edu

C=C Stretching: Aromatic ring stretching vibrations appear as one or more bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretching: A strong band for the C-O bond of the carbamate ester is expected in the 1200-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
N-H StretchSecondary Amine, Carbamate3300 - 3400Medium
C-H StretchAromatic3000 - 3100Medium
C-H StretchAliphatic2850 - 3000Medium-Strong
C=O StretchCarbamate1680 - 1700Strong
C=C StretchAromatic Ring1450 - 1600Medium
C-O StretchCarbamate1200 - 1300Strong
C-N StretchAmine, Carbamate1000 - 1250Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is a critical technique for the structural elucidation and confirmation of synthesized compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the molecule is first vaporized and separated from other components before being ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecular ion to break apart into characteristic fragment ions. The resulting mass spectrum displays the m/z ratio of these fragments, providing a molecular fingerprint that can be used for structural confirmation.

The fragmentation of this compound is expected to occur at its most labile bonds. Key fragmentation pathways would likely involve the carbamate and piperidine structures. Expected fragmentation includes:

Loss of the benzyl group: Cleavage of the O-CH₂ bond can result in the formation of a stable tropylium ion at m/z 91.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carbamate group is another common fragmentation pathway.

Piperidine ring fragmentation: The piperidine ring can undergo cleavage, leading to a series of smaller fragment ions.

A hypothetical fragmentation pattern is detailed in the table below.

Fragment Ion (m/z) Proposed Structure/Loss
234[M]⁺ (Molecular Ion)
143[M - C₇H₇]⁺ (Loss of benzyl group)
108[C₇H₈O]⁺ (Benzylic fragment)
91[C₇H₇]⁺ (Tropylium ion, often the base peak)
84[C₅H₁₀N]⁺ (Fragment from piperidine ring cleavage)
56[C₃H₆N]⁺ (Further fragmentation of the piperidine ring)

This table is illustrative and based on common fragmentation patterns for similar chemical structures.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₁₃H₁₈N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition. This technique is crucial for validating the identity of newly synthesized compounds and for identifying unknown substances.

Parameter Value
Molecular Formula C₁₃H₁₈N₂O₂
Theoretical Exact Mass 234.1368 u
Observed m/z (HRMS) 234.1371 u (Example)
Mass Accuracy < 5 ppm (Typical)

The observed m/z is a representative value to illustrate the high accuracy of HRMS.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts. These methods are quantitative and provide critical information about the purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A solution of the sample is pumped through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.

A common method for purity analysis is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). The Cbz group provides a chromophore that allows for detection using an ultraviolet (UV) detector. A typical HPLC analysis would provide a chromatogram where the area of the peak corresponding to this compound is compared to the total area of all peaks to determine its purity.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Expected Retention Time Dependent on exact gradient conditions

Chiral HPLC can also be employed to determine the enantiomeric excess if the synthesis is stereospecific. This involves using a chiral stationary phase that can differentiate between the enantiomers of the compound.

Gas Chromatography (GC) is another valuable tool for purity assessment, particularly for volatile compounds. Due to the relatively high molecular weight and polarity of this compound, its analysis by GC can be challenging without derivatization. The amino and carbamate groups can lead to peak tailing and poor chromatographic performance.

To overcome these issues, derivatization can be employed to convert the amine to a less polar and more volatile derivative, for example, through silylation or acylation. The derivatized sample is then injected into the GC, where it is vaporized and separated on a column. A Flame Ionization Detector (FID) is commonly used for quantification due to its robust and linear response to organic compounds. The purity is determined by comparing the peak area of the derivatized analyte to the total peak area.

Parameter Condition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Ramped from a low initial temperature to a high final temperature
Detector Flame Ionization Detector (FID)
Derivatization May be required (e.g., with BSTFA for silylation)

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are based on the fundamental principles of quantum mechanics and provide a detailed description of the electronic structure of molecules. These calculations are instrumental in understanding molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms. For scaffolds like 4-aminopiperidine (B84694), DFT has been applied to understand metabolic transformations catalyzed by enzymes such as cytochrome P450 (CYP) nih.gov.

Studies have used DFT calculations, specifically with the B3LYP hybrid functional and the 6-31G** basis set, to determine the activation energy of hydrogen atom abstraction from the α-carbon atoms of N-alkylated 4-aminopiperidines nih.gov. This process is a key step in N-dealkylation, a common metabolic pathway. The calculations demonstrated that the activation energies for α-carbon hydrogen abstraction are within a reasonable range for P450-catalyzed reactions, providing mechanistic insight into the molecule's metabolic fate nih.gov.

Table 1: DFT-Calculated Activation Energies for α-Carbon Hydrogen Abstraction of 4-Aminopiperidine Fragments

N-Substituent Activation Energy (kcal/mol)
Methyl 98.47
Ethyl 96.64
Isopropyl 96.55

Data sourced from a study on 4-aminopiperidine metabolism, calculated using the DFT/B3LYP 6-31G* method nih.gov.*

These theoretical insights, when combined with experimental data, help to explain why certain metabolic pathways are favored and can guide the design of new molecules with improved metabolic stability nih.gov. DFT calculations are also employed to investigate the structural and electronic properties of piperidine (B6355638) derivatives, offering insights into their molecular geometry and reactivity researchgate.net.

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using experimental data for parametrization. These methods are valuable for accurately determining the electronic and spatial structures of molecules, such as the piperidine core of 4-Cbz-aminopiperidine researchgate.net.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the conformational behavior and dynamics of larger systems over time.

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Exploring this conformational space is essential for understanding their behavior in solution and their ability to bind to biological targets. Molecular dynamics simulations track the movements of atoms over time, providing a detailed picture of the molecule's flexibility and preferred shapes nih.govmdpi.com.

The results of these simulations can be used to construct a free-energy landscape, which maps the stability of different conformations researchgate.netchemrxiv.org. A free-energy landscape illustrates the various low-energy states (minima) a molecule can adopt and the energy barriers (transition states) between them nih.govnih.gov. For a molecule containing a piperidine ring, this includes analyzing the equilibrium between different chair and boat conformations and the orientation of the Cbz-amino substituent. Understanding the energy landscape is critical for predicting how the molecule will behave in a biological environment and which conformation is likely to be biologically active nih.govresearchgate.net.

Computational methods can be a powerful tool in predicting the stereochemical outcome of chemical reactions. While specific studies predicting the stereochemistry for this compound synthesis were not prominently featured, the general approach involves a synergy between computational prediction and synthetic chemistry nih.gov.

For complex molecules with multiple stereocenters, computational modeling can be used to calculate the energies of different diastereomeric transition states leading to various product stereoisomers. The predicted lowest-energy pathway often corresponds to the major product formed. This predictive power helps to narrow down the number of potential synthetic targets and avoid redundant laboratory work, guiding chemists toward the correct stereochemical configuration nih.gov. This approach is particularly valuable when assigning the absolute configuration of complex natural products or designing stereoselective syntheses nih.gov.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme nih.gov. This method is fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions nih.gov.

For derivatives of 4-aminopiperidine, docking studies have been used to simulate their binding modes within the active sites of enzymes like cytochrome P450s nih.gov. These simulations revealed that the 4-amino group can form crucial hydrogen bonds with key residues, such as serine 119 in CYP3A4, which orients the molecule for metabolism nih.gov. The piperidine ring and its substituents can also engage in hydrophobic interactions with other residues in the active site nih.govnih.gov.

Docking studies on similar piperidine and piperazine (B1678402) derivatives have shown that these scaffolds can establish strong hydrogen bonding networks with the active site residues of their target enzymes nih.govmalayajournal.org. The analysis of these interactions provides a rational basis for structure-activity relationships (SAR), explaining why certain derivatives are more potent than others and guiding the design of more effective inhibitors nih.gov.

Table 2: Examples of Interactions Identified via Molecular Docking of Piperidine Derivatives

Target Protein Ligand Scaffold Key Interacting Residues Type of Interaction
Cytochrome P450 3A4 (CYP3A4) 4-Aminopiperidine Serine 119 Hydrogen Bond
Main Protease (Mpro) of SARS-CoV-2 Piperidine Derivative HIS163, THR26, CYS145 Hydrogen Bond, Hydrophobic
Thymidine Phosphorylase Piperazine Derivative (Not specified) Hydrogen Bond Network

Data compiled from molecular docking studies on piperidine and related scaffolds nih.govnih.govnih.gov.

Understanding Biological Target Binding Modes

A primary application of molecular modeling is to determine how a ligand, such as a derivative of this compound, fits into the binding site of its target protein. Techniques like molecular docking and molecular dynamics (MD) simulations are pivotal in this process.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor. This method was employed to study the binding patterns of 4-aminopiperidine-containing drugs with cytochrome P450 (CYP450) enzymes, particularly the CYP3A4 isoform, which is crucial for their metabolism. nih.gov These computational studies suggested that molecular interactions between the substrates and active site residues are fundamental for the N-dealkylation reaction catalyzed by CYP3A4. nih.gov A key finding from this modeling was the identification of the serine 119 residue in the CYP3A4 active site, which may act as a critical hydrogen-bonding partner with the 4-amino group of the piperidine ring. nih.gov

To further refine the understanding of these interactions and account for the flexibility of both the ligand and the protein, molecular dynamics (MD) simulations are often used. juniperpublishers.com MD simulations provide a dynamic view of the binding event over time, allowing for the characterization of the stability of the ligand-protein complex and the specific interactions that maintain it. juniperpublishers.comnih.gov For instance, in studies of piperidine-based ligands targeting Sigma 1 Receptors (S1R), docking and subsequent MD simulations were used to decipher the binding mode of promising compounds. nih.gov These simulations can reveal the crucial amino acid residues that interact with the ligand, providing a detailed map of the binding site. nih.gov Such detailed structural information is vital for understanding why certain compounds exhibit high affinity for their target.

The table below summarizes key interactions for piperidine-based compounds with their biological targets as identified through molecular modeling studies.

Target ProteinLigand TypeKey Interacting Residue(s)Type of InteractionComputational Method
Cytochrome P450 3A44-Aminopiperidine derivativesSerine 119Hydrogen BondingMolecular Docking
Sigma 1 Receptor (S1R)Benzylpiperidine derivativesNot specifiedNot specifiedDocking, MD Simulations
Fibroblast Growth Factor Receptor 1 (FGFR1)Aminopyrazole derivativesNot specifiedIntermolecular InteractionsDocking, MD Simulations

Rational Design for Enhanced Affinity and Selectivity

The insights gained from understanding binding modes are foundational for the rational, structure-based design of new molecules with enhanced properties. By identifying the key steric and electronic features required for optimal interaction, chemists can modify the this compound scaffold to improve its affinity and, crucially, its selectivity for the intended target over other related proteins. juniperpublishers.com

Selectivity is a major challenge in drug design, especially when targeting proteins that are part of a larger family with highly similar binding sites, such as kinases or different receptor subtypes. nih.gov Computational simulation studies are instrumental in addressing this challenge. For example, a combined approach of flexible docking, MD simulations, and binding free energy calculations was used to explore the binding mechanisms of inhibitors with Fibroblast Growth Factor Receptors FGFR1 and FGFR4. nih.gov By comparing the intermolecular interaction patterns of inhibitors with both receptor subtypes, researchers can understand the structural basis of selectivity. nih.gov

This understanding allows for the targeted modification of the ligand structure. For example, if modeling reveals a specific hydrophobic pocket in the target receptor that is not present in a closely related off-target, the this compound scaffold can be modified to include a hydrophobic moiety that occupies this pocket, thereby increasing affinity and selectivity for the desired target. Similarly, identifying key hydrogen bond donors or acceptors in the receptor's active site can guide the incorporation of complementary groups onto the ligand.

The process of rational design is often iterative. A new compound is designed based on computational models, then synthesized and tested. The experimental results are then used to refine the computational model, leading to the design of the next generation of compounds. This cycle of design, synthesis, and testing, guided by molecular modeling, accelerates the discovery of potent and selective drug candidates.

The table below illustrates how computational insights can guide the rational design of inhibitors.

Design GoalComputational InsightProposed Modification to ScaffoldExpected Outcome
Enhance AffinityIdentification of an unoccupied hydrophobic pocket in the binding site.Addition of a complementary hydrophobic group (e.g., a phenyl or alkyl group).Increased binding affinity due to favorable hydrophobic interactions.
Improve SelectivityA key residue in the target (e.g., Tyr563 in FGFR1) differs from the off-target (e.g., FGFR4).Modification to create a specific interaction (e.g., hydrogen bond) with the unique residue.Enhanced selectivity for the intended target protein.
Modulate BindingThe 4-amino group forms a critical hydrogen bond with the receptor.Altering the basicity or steric environment of the 4-amino group.Optimization of the key hydrogen bond interaction strength.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of 4-aminopiperidine (B84694) derivatives can be significantly modulated by the nature of the substituents at both the piperidine (B6355638) nitrogen (N1) and the 4-amino group. Systematic SAR studies have been conducted across various therapeutic areas, revealing key insights into the optimal physicochemical properties required for potent biological effects.

In the development of novel antifungal agents, for instance, a library of 4-aminopiperidines was synthesized and evaluated. These studies revealed that the nature of the substituents on both nitrogen atoms of the 4-aminopiperidine core is critical for antifungal activity. One study highlighted that N-dodecyl substitution on the 4-amino group resulted in significant antifungal activity, even in compounds where the piperidine nitrogen was unsubstituted or protected with a Boc group mdpi.com. This suggests a strong dependence on lipophilicity for this particular biological target.

Similarly, in the quest for inhibitors of the Hepatitis C Virus (HCV), a 4-aminopiperidine (4AP) scaffold was identified as a potent inhibitor of viral assembly nih.gov. A systematic exploration of functionality in the linker and connected aryl ring attached to the 4-amino group was performed. This led to the optimization of the initial screening hit, resulting in increased potency and improved metabolic properties nih.gov.

The following table summarizes the effect of different substituents on the anti-HCV activity of a 4-aminopiperidine scaffold.

CompoundR GroupEC50 (µM)CC50 (µM)
1Phenylacetyl2.57>20
2Benzoyl2.09>20

Data sourced from studies on 4-aminopiperidine derivatives as HCV assembly inhibitors nih.gov.

Furthermore, research into cognition-enhancing drugs has shown that 4-aminopiperidine analogues maintain high activity. The modification of substituents on the 4-amino group led to the identification of a compound with potent activity in a mouse passive avoidance test nih.gov.

Influence of Conformational Rigidity on Receptor Binding and Selectivity

The conformation of a molecule plays a crucial role in its ability to bind to a biological target with high affinity and selectivity. The piperidine ring in 4-Cbz-aminopiperidine can adopt various conformations, and restricting this flexibility can lead to more potent and selective compounds. The introduction of cyclic quaternary amino acids, for example, is a known strategy to impose conformational rigidity in peptidomimetics chim.it.

While not exclusively focused on this compound, studies on other cyclic molecules have demonstrated that conformational rigidity is a key determinant of potency and specificity nih.gov. For neuropeptide receptor antagonists, a conformationally constrained cyclic peptide displayed high potency and a long duration of action, which was attributed to its rigid structure nih.gov. These principles are directly applicable to the design of 4-aminopiperidine-based ligands. By introducing substituents that lock the piperidine ring in a specific chair or boat conformation, it is possible to pre-organize the molecule for optimal interaction with the receptor binding site. This can reduce the entropic penalty of binding and enhance affinity.

The conformational properties of neuropeptides have been shown to influence their receptor binding affinities, with the population of specific turns in solution correlating with their IC50 values nih.gov. This highlights the importance of the unbound conformational ensemble of a ligand in determining its biological activity nih.gov.

Strategic Application of Protecting Groups in SAR Exploration

Protecting groups are essential tools in organic synthesis, but they can also be strategically employed in SAR studies to probe the importance of specific functional groups for biological activity. The Cbz group in this compound serves as a valuable handle for such investigations.

In the synthesis of a library of 4-aminopiperidine derivatives for antifungal research, the Boc (tert-butoxycarbonyl) protecting group was utilized mdpi.com. The removal of the Boc group was a key step in generating the final compounds and allowed for the evaluation of the free piperidine nitrogen's role in activity mdpi.com. Similarly, the Cbz group can be selectively removed to explore the effect of a primary or secondary amine at the 4-position.

Conversely, the presence of the Cbz group itself can influence biological activity. In studies on synthetic antimicrobial agents, the introduction of a Cbz group at the N-terminus of a lipotripeptide drastically reduced its bactericidal activity nih.gov. This indicates that a free amino group was crucial for the desired biological effect in that specific chemical series. Therefore, the Cbz group in this compound can be used not only as a protecting group but also as a modifiable structural element to fine-tune the electronic and steric properties of the molecule and understand the requirements of the biological target.

The following table illustrates how the presence or absence of a protecting group can impact biological activity.

CompoundN-terminal GroupAntibacterial Activity (Δlogmax)
DICAM 2Free AmineHigh
DICAM 1CbzReduced

Data adapted from SAR studies of synthetic antimicrobial agents nih.gov.

Development of Novel Molecular Scaffolds and Chemical Libraries

This compound is a valuable starting material for the development of novel molecular scaffolds and the synthesis of chemical libraries for high-throughput screening. Its bifunctional nature, with two modifiable nitrogen atoms, allows for the creation of a diverse range of structures.

The 4-aminopiperidine core has been identified as an interesting lead structure for the development of novel antifungals mdpi.com. Starting from N-substituted 4-piperidone derivatives, a library of over 30 novel 4-aminopiperidines was prepared by reductive amination mdpi.com. This approach demonstrates the utility of the 4-aminopiperidine scaffold in generating a collection of related compounds for biological evaluation.

Furthermore, 4-substituted-4-aminopiperidine derivatives are key building blocks for the synthesis of piperazino-piperidine based CCR5 antagonists, which are potent HIV-1 entry inhibitors nih.gov. An efficient synthetic method for these building blocks enables the convergent synthesis of complex drug candidates nih.gov. The 4-aminopiperidine scaffold has also been used to synthesize derivatives as N-type calcium channel blockers for the potential treatment of pain nih.gov.

The versatility of the 4-aminopiperidine scaffold is further highlighted by its use in the development of covalent inhibitors for the methyltransferase SMYD3, where a 4-aminopiperidine derivative was designed to selectively target a cysteine residue in the protein's binding pocket researchgate.net. This strategic design led to a potent and prolonged inhibition of the enzyme's activity researchgate.net.

Q & A

Q. Critical factors affecting yield/purity :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to THF .
  • Temperature : Lower temperatures (0–5°C) minimize Boc-group cleavage during protection .
  • Catalyst optimization : Palladium-based catalysts in hydrogenation steps improve selectivity .
    Validate synthetic routes using Reaxys or SciFinder to cross-reference existing protocols .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselective Cbz protection (e.g., δ 7.3–7.4 ppm for benzyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% as per COA standards) using reverse-phase C18 columns with UV detection at 249–296 nm .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 334.41 for C₁₈H₂₆N₂O₄) .
  • Melting Point Analysis : Compare observed values with literature data (e.g., 220394-97-8 derivatives) .

Advanced: How can computational methods be integrated into the design of this compound derivatives for drug discovery?

Answer:

  • In-silico library design : Use tools like Schrödinger Suite or AutoDock to predict binding affinities of this compound derivatives to target receptors (e.g., opioid receptors) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the Cbz moiety) with pharmacokinetic properties (e.g., logP, TPSA) .
  • Molecular dynamics simulations : Assess stability of derivatives under physiological conditions (e.g., solvation in water/lipid bilayers) .

Advanced: What strategies address discrepancies in reported physicochemical properties of this compound across studies?

Answer:

  • Systematic meta-analysis : Compare data from peer-reviewed studies (e.g., solubility in DMSO vs. aqueous buffers) and identify outliers using statistical tools (e.g., Grubbs’ test) .
  • Experimental replication : Reproduce conflicting results under controlled conditions (e.g., standardized HPLC gradients, calibrated instruments) .
  • Cross-validate with quantum mechanical calculations : Use Gaussian or ORCA to predict thermodynamic properties (e.g., Gibbs free energy of solvation) and reconcile empirical data .

Advanced: How to optimize reaction parameters for synthesizing this compound in continuous flow systems?

Answer:

  • Residence time optimization : Adjust flow rates to ensure complete Boc deprotection (e.g., 30 min at 40°C in TFA/DCM) .
  • Catalyst immobilization : Use Pd/C packed-bed reactors for efficient hydrogenolysis of Cbz groups, reducing catalyst leaching .
  • In-line analytics : Implement FTIR or UV sensors to monitor intermediate formation and adjust parameters in real time .

Advanced: What are the implications of this compound’s regulatory status on research protocols?

Answer:

  • DEA compliance (US) : As a List I compound (precursor to fentanyl analogs), researchers must maintain detailed usage logs and secure storage (e.g., locked cabinets with access logs) .
  • Ethical review : Protocols involving human-derived samples (e.g., liver microsomes for metabolism studies) require IRB approval, emphasizing non-therapeutic intent .
  • Waste disposal : Follow EPA guidelines for amine-containing hazardous waste, including neutralization before disposal .

Advanced: How to design stability studies for this compound under various storage conditions?

Answer:

  • ICH Q1A guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC .
  • Light exposure studies : Use amber vials to assess photodegradation; quantify byproducts (e.g., piperidine oxides) via LC-MS .
  • Long-term storage : Recommend −20°C in anhydrous DMSO or sealed desiccators to prevent hydrolysis .

Advanced: What statistical methods are appropriate for analyzing structure-activity relationships in this compound derivatives?

Answer:

  • Multivariate regression : Correlate substituent parameters (e.g., Hammett σ) with IC₅₀ values in receptor-binding assays .
  • Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical data (e.g., logP, H-bond donors) to identify key activity drivers .
  • ANOVA/t-tests : Compare potency across derivatives synthesized via parallel libraries (e.g., 120-member library in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.